molecular formula C8H10BrNO B3267086 Pyridine, 2-(bromomethyl)-6-(methoxymethyl)- CAS No. 442910-27-2

Pyridine, 2-(bromomethyl)-6-(methoxymethyl)-

Cat. No. B3267086
CAS RN: 442910-27-2
M. Wt: 216.07 g/mol
InChI Key: GDDPRFKAYMZZEA-UHFFFAOYSA-N
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Description

Pyridine, 2-(bromomethyl)-6-(methoxymethyl)- is a chemical compound that is widely used in scientific research. It is a derivative of pyridine, which is a heterocyclic organic compound that contains a ring of five carbon atoms and one nitrogen atom. Pyridine derivatives have a wide range of applications in various fields, including pharmaceuticals, agrochemicals, and materials science.

Scientific Research Applications

Pyridine, 2-(bromomethyl)-6-(methoxymethyl)- has a wide range of scientific research applications. It is commonly used as a building block for the synthesis of other pyridine derivatives. It can be used in the development of new pharmaceuticals, agrochemicals, and materials science applications. Pyridine derivatives have been shown to have anti-cancer, anti-inflammatory, and anti-microbial properties.

Mechanism of Action

The mechanism of action of Pyridine, 2-(bromomethyl)-6-(methoxymethyl)- is not well understood. However, it is believed that the compound interacts with specific receptors in the body, leading to the activation of various biological pathways. Further research is needed to fully understand the mechanism of action of this compound.
Biochemical and Physiological Effects:
Pyridine, 2-(bromomethyl)-6-(methoxymethyl)- has been shown to have various biochemical and physiological effects. It has been shown to have anti-cancer properties, inhibiting the growth of cancer cells. It has also been shown to have anti-inflammatory properties, reducing inflammation in the body. Additionally, it has been shown to have anti-microbial properties, inhibiting the growth of bacteria and viruses.

Advantages and Limitations for Lab Experiments

Pyridine, 2-(bromomethyl)-6-(methoxymethyl)- has several advantages for lab experiments. It is relatively easy to synthesize and is readily available. It is also stable under normal laboratory conditions. However, it has some limitations. It can be toxic and should be handled with care. Additionally, it can be difficult to work with due to its low solubility in water.

Future Directions

There are several future directions for the research of Pyridine, 2-(bromomethyl)-6-(methoxymethyl)-. One area of research could be the development of new pharmaceuticals based on pyridine derivatives. Another area of research could be the development of new materials science applications. Additionally, further research is needed to fully understand the mechanism of action of this compound and its potential applications in various fields.
Conclusion:
In conclusion, Pyridine, 2-(bromomethyl)-6-(methoxymethyl)- is a chemical compound that has a wide range of scientific research applications. It is commonly used as a building block for the synthesis of other pyridine derivatives and has been shown to have anti-cancer, anti-inflammatory, and anti-microbial properties. While it has several advantages for lab experiments, it also has some limitations. Further research is needed to fully understand the potential applications of this compound in various fields.

properties

IUPAC Name

2-(bromomethyl)-6-(methoxymethyl)pyridine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10BrNO/c1-11-6-8-4-2-3-7(5-9)10-8/h2-4H,5-6H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GDDPRFKAYMZZEA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCC1=NC(=CC=C1)CBr
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10BrNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

216.07 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

A solution of 6-methoxymethyl-2-pyridinemethanol (860 mg, 5.64 mmol) and triphenylphosphine (1.78 g, 6.77 mmol) in dichloromethane (40 mL) at 0° C. was treated portion wise with CBr4 (2.80 g, 8.43 mmol), stirred for 1 h, concentrated in vacuo and purified by chromatography [SiO2; isohexane:EtOAc (3:1)] to give the title compound (1.20 g, 99%) as a colourless oil; NMR δH (400 MHz, CDCl3) 7.71 (1H, t, J 8.0 Hz), 7.35 (2H, d, J 8.0 Hz), 4.58 (2H, s) and 4.54 (2H, s).
Quantity
860 mg
Type
reactant
Reaction Step One
Quantity
1.78 g
Type
reactant
Reaction Step One
Name
Quantity
2.8 g
Type
reactant
Reaction Step One
Quantity
40 mL
Type
solvent
Reaction Step One
Yield
99%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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